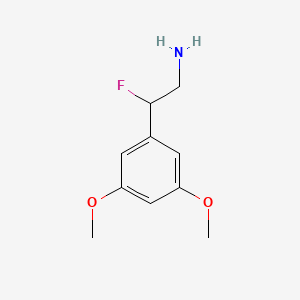
1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a pyridine ring. These rings are likely to influence the compound’s reactivity and other properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen in the pyrazole and pyridine rings could influence its polarity and solubility .科学的研究の応用
Antimicrobial Activity
Research shows that derivatives of pyrazole carbaldehyde compounds, such as 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde, exhibit antimicrobial properties. A study conducted by Hamed et al. (2020) synthesized and characterized heteroaryl pyrazole derivatives, including Schiff bases of chitosan, and found significant antimicrobial activity against various bacteria and fungi. This implies the potential of such compounds in combating microbial infections.
Synthesis of Novel Compounds
These compounds are also utilized in the synthesis of novel chemical entities with potential pharmacological activities. For instance, El-Naggar et al. (2020) described the use of pyrazole-4-carbaldehyde as a starting material for synthesizing a series of potent inhibitors of 5α-reductase and aromatase. These findings highlight the compound's role in creating new therapeutic agents.
Cancer Research
Additionally, pyrazole carbaldehyde derivatives are being explored in cancer research. A study by Alam et al. (2017) designed and synthesized novel pyridine and pyrazole derivatives, demonstrating moderate to good cytotoxic activity against various human cancer cell lines. This research indicates the potential of these compounds in developing new anticancer drugs.
作用機序
Target of Action
Pyrazoles and pyridines are known to interact with a variety of biological targets. For instance, some pyrazole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities . They are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The exact mode of action would depend on the specific biological target. For example, some pyrazole derivatives have been found to inhibit certain enzymes, thereby exerting their therapeutic effects .
Biochemical Pathways
Pyrazoles and pyridines can affect a variety of biochemical pathways depending on their specific targets. For instance, some pyrazole derivatives have been found to inhibit the synthesis of certain proteins, thereby affecting the associated biochemical pathways .
将来の方向性
生化学分析
Biochemical Properties
1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with enzymes such as monoamine oxidase and acetylcholinesterase, influencing their catalytic functions . The compound’s interaction with these enzymes involves binding to their active sites, thereby inhibiting or modulating their activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and function.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinases and phosphatases . This compound can alter gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function. For instance, it has been reported to affect the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, influencing their stability and function. The compound also acts as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways and signal transduction. By inhibiting these enzymes, it can modulate cellular processes such as energy production, cell growth, and differentiation. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and chromatin-modifying enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Over time, it can undergo chemical transformations that may alter its biological activity. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cognitive function and reducing oxidative stress . At higher doses, it can induce toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range elicits a maximal biological response, beyond which adverse effects become prominent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux by modulating the activity of key enzymes in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. These interactions can lead to changes in metabolite levels and energy production within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments are influenced by its chemical properties and interactions with cellular components. For example, it may accumulate in the mitochondria, where it can affect mitochondrial function and energy production.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the compound may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Additionally, its presence in the cytoplasm and mitochondria can influence cellular metabolism and energy production.
特性
IUPAC Name |
2-ethyl-5-pyridin-2-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-2-14-9(8-15)7-11(13-14)10-5-3-4-6-12-10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPWCEPEOJOGJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



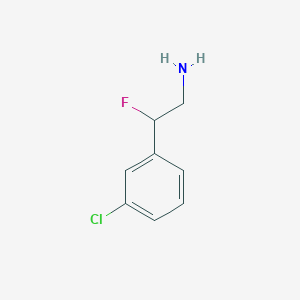


![3-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B1470379.png)

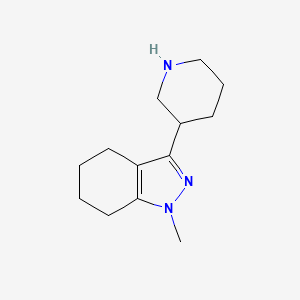
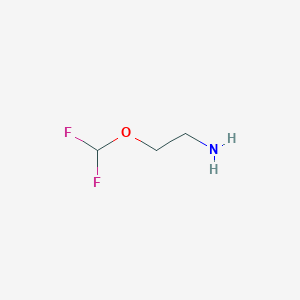
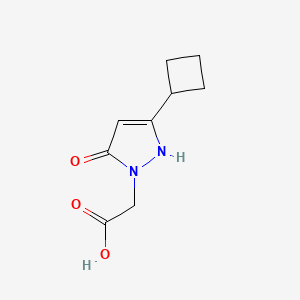



![Methyl 5-[(tert-butoxycarbonyl)amino]-2-furoate](/img/structure/B1470395.png)
